1,8-Dimethoxyphenazine
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Overview
Description
1,8-dimethoxyphenazine is a member of phenazines.
Scientific Research Applications
Anticancer Research
1,8-Dimethoxyphenazine derivatives have shown promise in anticancer research. A study demonstrated that a novel compound with structural similarities to this compound induced apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. Moreover, it exhibited synergistic effects with known anticancer agents and showed potential in drug-resistant cancer cell models, highlighting its therapeutic potential (Lee et al., 2013).
Material Science and Chemistry
This compound derivatives have also found applications in material science and chemistry. The synthesis of 1,8-dioxo-octahydroxanthene derivatives has been achieved using this compound-related compounds as catalysts, showcasing their role in facilitating chemical reactions and synthesis processes (Zhang & Tao, 2008).
Radiopharmaceutical Development
Compounds structurally related to this compound have been explored as potential ligands for sigma receptors in radiopharmaceuticals. These compounds, through in vivo studies, have demonstrated high uptake and retention in the brain, suggesting their potential use in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT) (Hirata et al., 2006).
Bioactive Compound Synthesis
This compound-related compounds have been utilized in the synthesis of bioactive compounds. For instance, enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to this compound, has been studied for the production of compounds with higher antioxidant capacity (Adelakun et al., 2012).
Properties
CAS No. |
14265-35-1 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,8-dimethoxyphenazine |
InChI |
InChI=1S/C14H12N2O2/c1-17-9-6-7-10-12(8-9)16-14-11(15-10)4-3-5-13(14)18-2/h3-8H,1-2H3 |
InChI Key |
CXHKQNZBSNIFHR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |
Canonical SMILES |
COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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